molecular formula C24H22N2O3 B11094640 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-ethyl-N-phenylbenzamide

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-ethyl-N-phenylbenzamide

Cat. No.: B11094640
M. Wt: 386.4 g/mol
InChI Key: NQHBZRVTDRYOET-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-ethyl-N-phenylbenzamide is a complex organic compound with a unique structure that includes a hexahydro-2H-4,7-methanoisoindol moiety

Preparation Methods

The synthesis of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-ethyl-N-phenylbenzamide involves multiple steps. The synthetic route typically starts with the preparation of the hexahydro-2H-4,7-methanoisoindol core, followed by the introduction of the N-ethyl-N-phenylbenzamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Typical reagents are lithium aluminum hydride and sodium borohydride.

    Substitution: Reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-ethyl-N-phenylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-ethyl-N-phenylbenzamide stands out due to its unique structural features and versatile applications. Similar compounds include:

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-ethyl-N-phenylbenzamide

InChI

InChI=1S/C24H22N2O3/c1-2-25(18-6-4-3-5-7-18)22(27)15-10-12-19(13-11-15)26-23(28)20-16-8-9-17(14-16)21(20)24(26)29/h3-13,16-17,20-21H,2,14H2,1H3

InChI Key

NQHBZRVTDRYOET-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5

Origin of Product

United States

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